molecular formula C11H16N2 B8121243 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Cat. No.: B8121243
M. Wt: 176.26 g/mol
InChI Key: ZMHCVQUJUKKRPE-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is an organic compound with the molecular formula C11H16N2. It is a yellow to light brown liquid at room temperature . This compound is of interest due to its unique structure, which includes both an amino group and a pentenyl side chain attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine typically involves the reaction of 4-methyl-2-(4-penten-1-yl)pyridine with an amination reagent. One common method includes the use of palladium-catalyzed amination reactions. For instance, the reaction can be carried out in a high-pressure reactor with 2-chloro-3-amino-4-methylpyridine, sodium acetate, methanol, and 5% palladium on carbon as a catalyst. The reaction is conducted at 60°C under hydrogen pressure for 8 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The product is typically purified by extraction and recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pentenyl side chain can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the pentenyl side chain.

    3-Amino-4-methylpyridine: Similar structure but lacks the pentenyl side chain.

    4-Methyl-2-(4-penten-1-yl)pyridine: Similar structure but lacks the amino group.

Uniqueness

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is unique due to the presence of both an amino group and a pentenyl side chainThe compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-2-pent-4-enylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-4-5-6-10-11(12)9(2)7-8-13-10/h3,7-8H,1,4-6,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHCVQUJUKKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CCCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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